molecular formula C15H27NO5 B14731481 Diethyl(acetylamino)(hexyl)propanedioate CAS No. 5463-91-2

Diethyl(acetylamino)(hexyl)propanedioate

Cat. No.: B14731481
CAS No.: 5463-91-2
M. Wt: 301.38 g/mol
InChI Key: GIRFDUSAOGWPIM-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)(hexyl)propanedioate is an organic compound with the molecular formula C15H27NO5. It is a derivative of propanedioic acid, featuring an acetylamino group and a hexyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(acetylamino)(hexyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which generates the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)(hexyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl(acetylamino)(hexyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl(acetylamino)(hexyl)propanedioate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    Diethyl acetamidomalonate: Similar structure but lacks the hexyl chain.

    Diethyl malonate: Lacks both the acetylamino group and the hexyl chain.

    Malonic acid: The parent compound without esterification or substitution.

Uniqueness

Diethyl(acetylamino)(hexyl)propanedioate is unique due to the presence of both the acetylamino group and the hexyl chain, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

5463-91-2

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

diethyl 2-acetamido-2-hexylpropanedioate

InChI

InChI=1S/C15H27NO5/c1-5-8-9-10-11-15(16-12(4)17,13(18)20-6-2)14(19)21-7-3/h5-11H2,1-4H3,(H,16,17)

InChI Key

GIRFDUSAOGWPIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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